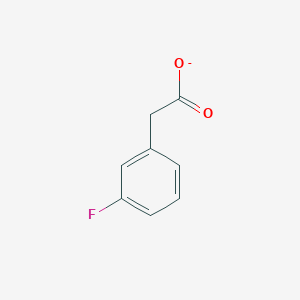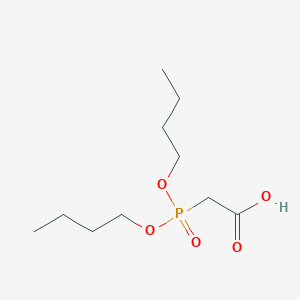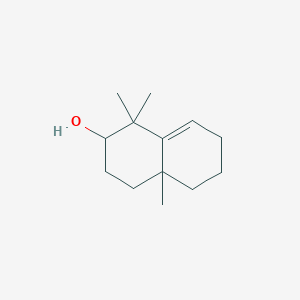
1,1,4a-Trimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,4a-Trimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-ol is a chemical compound with the molecular formula C15H26O. It is a derivative of naphthalene and is known for its unique structural features, which include multiple methyl groups and a hydroxyl group attached to a partially hydrogenated naphthalene ring. This compound is also known by other names such as γ-Eudesmol and Selinenol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4a-Trimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-ol typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 1,1,4a-trimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow hydrogenation processes. These methods ensure higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions are crucial for the industrial synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,4a-Trimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further hydrogenated to reduce any remaining double bonds.
Substitution: The methyl groups and hydroxyl group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C is commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
1,1,4a-Trimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 1,1,4a-Trimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity and interactions with biological molecules. The compound may exert its effects by binding to specific receptors or enzymes, leading to modulation of biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Similar structure with additional methyl groups.
2-Naphthalenol, 1,2,3,4,4a,5,6,7-octahydro-2,5,5-trimethyl-: Similar structure with different methyl group positions.
7-Isopropyl-1,1,4a-trimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene: Similar structure with an isopropyl group.
Uniqueness
1,1,4a-Trimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-ol is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
3203-30-3 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
1,1,4a-trimethyl-2,3,4,5,6,7-hexahydronaphthalen-2-ol |
InChI |
InChI=1S/C13H22O/c1-12(2)10-6-4-5-8-13(10,3)9-7-11(12)14/h6,11,14H,4-5,7-9H2,1-3H3 |
Clé InChI |
YZJHXJBUXWOQSC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CCC2(C1=CCCC2)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




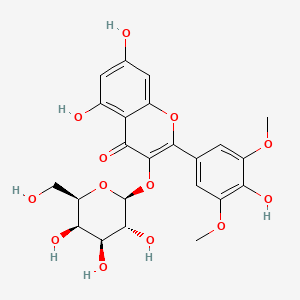
![3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate](/img/structure/B14748473.png)
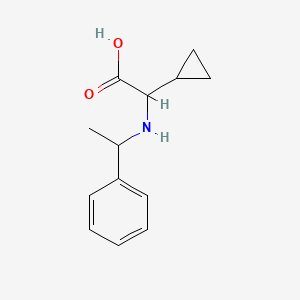
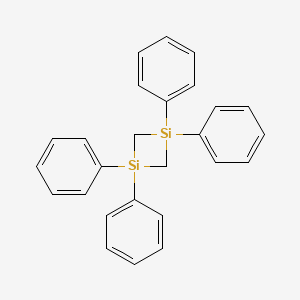
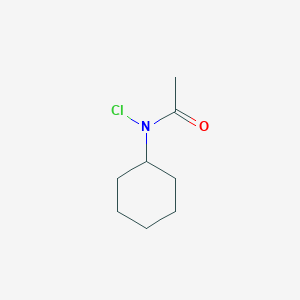
![N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide](/img/structure/B14748484.png)
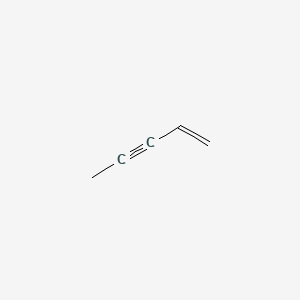
![1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene](/img/structure/B14748488.png)
![(Z)-but-2-enedioic acid;2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B14748500.png)

